N-Acetyl-S-ethyl-L-cysteine-d5: A Technical Guide for Researchers
N-Acetyl-S-ethyl-L-cysteine-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-S-ethyl-L-cysteine-d5 is a deuterated analog of N-Acetyl-S-ethyl-L-cysteine, a member of the mercapturic acid class of metabolites. Its primary application in research and drug development is as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart and other related mercapturic acids in complex biological matrices. This technical guide provides an in-depth overview of its properties, relevant metabolic pathways, and practical applications.
Core Compound Properties
A summary of the key chemical and physical properties of N-Acetyl-S-ethyl-L-cysteine-d5 is presented below.
| Property | Value |
| Chemical Name | N-Acetyl-S-ethyl-L-cysteine-d5 |
| Synonyms | Ethylmercapturic Acid-d5, N-Acetyl-3-(ethylthio)alanine-d5 |
| Molecular Formula | C₇H₈D₅NO₃S |
| Molecular Weight | 196.28 g/mol |
| CAS Number | 1279033-91-8 |
| Appearance | White Solid |
| Melting Point | 50-60°C |
| Storage Conditions | -20°C, under inert gas, hygroscopic |
| Isotopic Purity (Typical) | ≥98 atom % D |
The Mercapturic Acid Pathway: Metabolic Context
N-Acetyl-S-ethyl-L-cysteine is a product of the mercapturic acid pathway, a critical detoxification route for a wide range of electrophilic xenobiotics and endogenous compounds. This pathway involves the conjugation of the electrophile with glutathione, followed by enzymatic processing to yield the final N-acetylcysteine conjugate, which is then typically excreted in the urine. Understanding this pathway is essential for interpreting studies where N-Acetyl-S-ethyl-L-cysteine-d5 is used as an internal standard.
Figure 1: A simplified diagram of the mercapturic acid pathway.
Synthesis of N-Acetyl-S-ethyl-L-cysteine-d5
While specific, detailed synthesis protocols for N-Acetyl-S-ethyl-L-cysteine-d5 are not widely published in peer-reviewed literature, a representative synthetic workflow can be proposed based on established methods for synthesizing N-acetylcysteine derivatives and deuterated compounds. The following diagram illustrates a plausible synthetic route.
Figure 2: A plausible synthetic workflow for N-Acetyl-S-ethyl-L-cysteine-d5.
Experimental Protocol: Quantification of Mercapturic Acids using N-Acetyl-S-ethyl-L-cysteine-d5 as an Internal Standard
The following protocol is a representative example for the quantification of mercapturic acids in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl-S-ethyl-L-cysteine-d5 as an internal standard.
Materials and Reagents
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N-Acetyl-S-ethyl-L-cysteine-d5 (Internal Standard)
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Reference standards for target mercapturic acids
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Urine samples
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Methanol (B129727) (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Deionized water (18.2 MΩ·cm)
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Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
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Thaw urine samples on ice.
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Centrifuge samples at 4°C and 10,000 x g for 10 minutes to pellet any precipitate.
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To 100 µL of supernatant, add 10 µL of a 1 µg/mL solution of N-Acetyl-S-ethyl-L-cysteine-d5 in methanol.
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Vortex mix for 10 seconds.
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Proceed with solid-phase extraction (if necessary to remove matrix interferences) or a dilute-and-shoot approach.
Solid-Phase Extraction (Optional)
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Load the prepared urine sample onto the cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrument and target analytes.
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 2% to 98% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of individual standards. For N-Acetyl-S-ethyl-L-cysteine-d5, a possible transition would be m/z 197.1 -> [fragment ion]. |
Data Analysis and Quantification
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Construct a calibration curve using the reference standards of the target mercapturic acids, with a constant concentration of the internal standard (N-Acetyl-S-ethyl-L-cysteine-d5) added to each calibrator.
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Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Use the resulting regression equation to calculate the concentration of the target mercapturic acids in the unknown urine samples.
The following diagram illustrates the general workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.
Figure 3: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
N-Acetyl-S-ethyl-L-cysteine-d5 is an indispensable tool for researchers in toxicology, pharmacology, and clinical diagnostics. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative methods for mercapturic acids, thereby facilitating a better understanding of xenobiotic metabolism and exposure. The information and protocols provided in this guide offer a comprehensive resource for the effective application of this valuable analytical standard.
